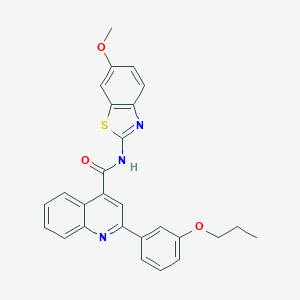methanone](/img/structure/B446527.png)
[2-(4-tert-butylphenyl)cyclopropyl](4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylphenyl)cyclopropylmethanone is an organic compound with a complex structure that includes a cyclopropyl group, a tert-butylphenyl group, and a pyrazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)cyclopropylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.
Introduction of the tert-Butylphenyl Group: This step involves the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Pyrazolyl Group: The pyrazole ring can be synthesized through the condensation of a hydrazine derivative with a 1,3-diketone.
Coupling Reactions: The final step involves coupling the cyclopropyl, tert-butylphenyl, and pyrazolyl groups through a series of reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
化学反応の分析
Types of Reactions
2-(4-tert-butylphenyl)cyclopropylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-(4-tert-butylphenyl)cyclopropylmethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biological processes.
Medicine
In medicine, 2-(4-tert-butylphenyl)cyclopropylmethanone has potential applications as a pharmaceutical intermediate. Its structural features may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics such as increased stability, reactivity, or selectivity to the materials.
作用機序
The mechanism of action of 2-(4-tert-butylphenyl)cyclopropylmethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
4-Iodobenzoic Acid: An isomer of iodobenzoic acid, used in organic synthesis and as a precursor for various chemical reactions.
Uniqueness
2-(4-tert-butylphenyl)cyclopropylmethanone is unique due to its combination of a cyclopropyl group, a tert-butylphenyl group, and a pyrazolyl group This combination imparts distinct chemical properties and reactivity patterns that are not commonly found in other compounds
特性
分子式 |
C19H23ClN2O |
|---|---|
分子量 |
330.8g/mol |
IUPAC名 |
[2-(4-tert-butylphenyl)cyclopropyl]-(4-chloro-3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C19H23ClN2O/c1-11-17(20)12(2)22(21-11)18(23)16-10-15(16)13-6-8-14(9-7-13)19(3,4)5/h6-9,15-16H,10H2,1-5H3 |
InChIキー |
TYANIFRHPYEYTJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C)C)Cl |
正規SMILES |
CC1=C(C(=NN1C(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(1-adamantylacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446446.png)

![isopropyl 6-ethyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446449.png)
![2-chloro-1-(chloromethyl)ethyl 3-[(4-ethoxyanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B446450.png)
![Methyl 2-[(2-ethoxy-1-naphthoyl)amino]-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B446451.png)
![Methyl 2-{[3-phenylprop-2-enoyl]amino}-4,2'-bithiophene-3-carboxylate](/img/structure/B446454.png)
![2-(1-adamantyl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B446456.png)
![Propyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B446457.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B446458.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B446460.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446461.png)
![2-[4-(5-Acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2,3-dibromo-6-ethoxyphenoxy]acetamide](/img/structure/B446464.png)
![5-[(4-IODOPHENOXY)METHYL]-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE](/img/structure/B446466.png)
![3-[(4-bromophenoxy)methyl]-N-cyclopentylbenzamide](/img/structure/B446467.png)
